

Spectral Data Analysis of 2-bromo-6-cyanopyridine: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-2-pyridinecarbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-bromo-6-cyanopyridine, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of a complete, published dataset for this specific compound, this guide synthesizes predictive data based on the analysis of closely related and isomeric compounds. It outlines the anticipated ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared (IR) spectral characteristics, along with generalized experimental protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-bromo-6-cyanopyridine. These predictions are derived from established principles of spectroscopy and comparison with data from similar substituted pyridines.

Table 1: Predicted ^1H NMR Spectral Data for 2-bromo-6-cyanopyridine

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.8 - 8.0	Doublet of doublets (dd)	~ 8.0, 1.0	H-4
~ 7.7 - 7.9	Doublet of doublets (dd)	~ 8.0, 1.0	H-5
~ 7.6 - 7.8	Triplet (t)	~ 8.0	H-3

Note: The chemical shifts are referenced to a standard internal solvent signal. The pyridine ring protons are expected to be in the aromatic region, with the positions influenced by the electron-withdrawing effects of the bromo and cyano groups.

Table 2: Predicted ^{13}C NMR Spectral Data for 2-bromo-6-cyanopyridine

Chemical Shift (δ , ppm)	Assignment
~ 150 - 155	C-2 (bearing Br)
~ 140 - 145	C-6 (bearing CN)
~ 138 - 142	C-4
~ 130 - 135	C-5
~ 125 - 130	C-3
~ 115 - 120	-CN

Note: The carbon attached to the bromine atom is expected to be significantly deshielded. The nitrile carbon will also have a characteristic chemical shift.

Table 3: Predicted Mass Spectrometry Data for 2-bromo-6-cyanopyridine

m/z	Interpretation
182/184	Molecular ion peak (M^+) showing the characteristic 1:1 isotopic pattern for a compound containing one bromine atom ($^{79}\text{Br}/^{81}\text{Br}$).
103	Loss of Br radical ($[\text{M}-\text{Br}]^+$).
76	Loss of HCN from the $[\text{M}-\text{Br}]^+$ fragment.

Table 4: Predicted Infrared (IR) Spectral Data for 2-bromo-6-cyanopyridine

Wavenumber (cm^{-1})	Assignment
~ 2230 - 2240	$\text{C}\equiv\text{N}$ stretching vibration
~ 3100 - 3000	Aromatic C-H stretching
~ 1600 - 1400	Aromatic C=C and C=N ring stretching vibrations
~ 1100 - 1000	C-Br stretching vibration

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** Approximately 5-10 mg of 2-bromo-6-cyanopyridine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition:** The spectrum is typically acquired on a 400 or 500 MHz NMR spectrometer. Standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:** The spectrum is acquired on the same instrument, operating at a corresponding frequency for carbon (e.g., 100 or 125 MHz). A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically >1024) and a longer relaxation delay are often required due to the low natural abundance of ^{13}C .

Mass Spectrometry (MS)

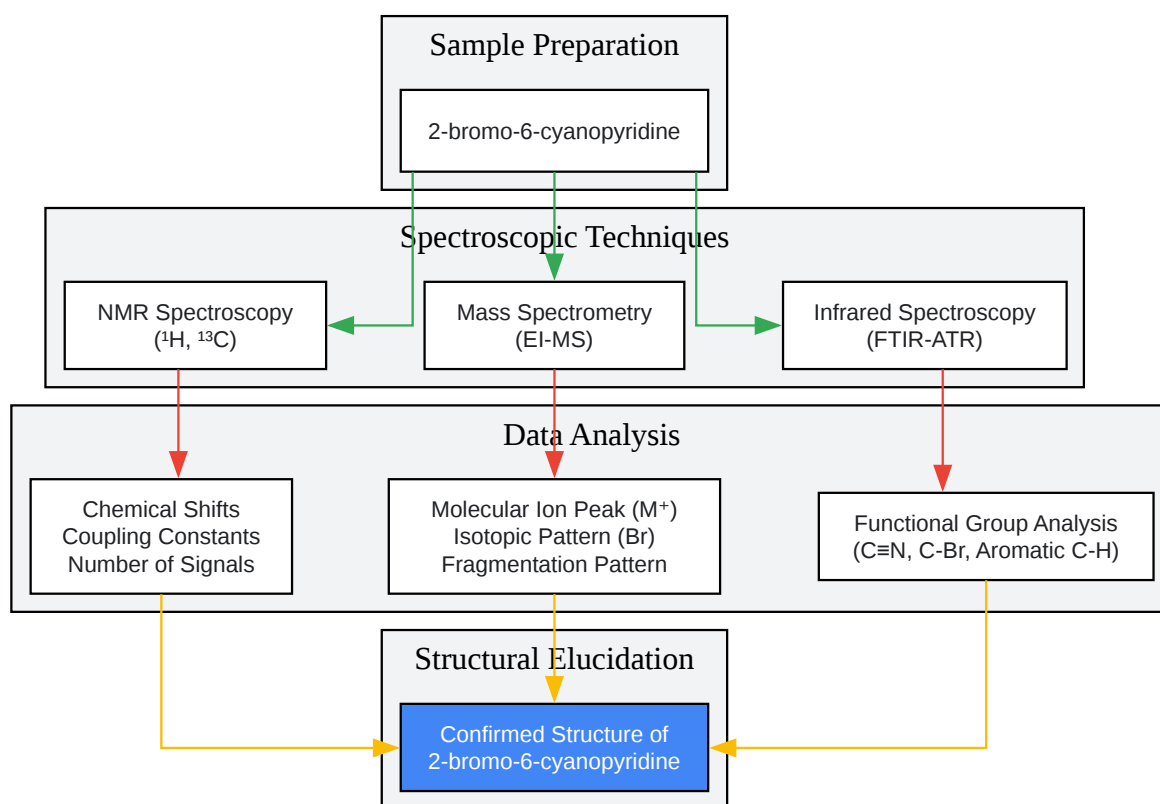
- **Sample Introduction:** For a solid sample like 2-bromo-6-cyanopyridine, direct infusion or introduction via a solids probe is common. Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating the mass spectrum of small organic molecules.
- **Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- **Acquisition:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm^{-1} .

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2-bromo-6-cyanopyridine using the described spectroscopic methods.



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Workflow for the spectral analysis of 2-bromo-6-cyanopyridine.

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